molecular formula C10H9ClO3S B1435698 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1803597-42-3

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B1435698
CAS No.: 1803597-42-3
M. Wt: 244.69 g/mol
InChI Key: MDEMJVZRENKSJN-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a specialized chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a sulfonyl chloride functional group attached to a 5-oxo-5,6,7,8-tetrahydronaphthalene scaffold, making it a versatile intermediate for the synthesis of sulfonamide derivatives . Sulfonyl chlorides are highly reactive and are primarily used to introduce the sulfonamide group into target molecules through reactions with amines . The resulting sulfonamides are a common pharmacophore found in a wide range of bioactive compounds and pharmaceutical agents. The tetrahydronaphthalene (tetralone) core of this molecule is a privileged structure in drug design, often associated with biological activity. Researchers can utilize this reagent to create compound libraries for high-throughput screening against various therapeutic targets or to develop probes for chemical biology. As a key synthetic intermediate, it enables the exploration of structure-activity relationships in drug candidate optimization. Handling and Safety: This compound is expected to be a moisture-sensitive reagent. Sulfonyl chlorides, as a class, can be corrosive and may cause severe skin burns and eye damage . Appropriate personal protective equipment and handling in a well-ventilated fume hood are strongly recommended. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMJVZRENKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach to 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves sulfonylation of the tetrahydronaphthalene moiety using sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under controlled conditions. The key steps include:

  • Starting material : 5,6,7,8-tetrahydronaphthalene or 6-methoxy-1-tetralone (a related ketone derivative).
  • Sulfonylation agent : Sulfuryl chloride (SO₂Cl₂) is commonly used to introduce the sulfonyl chloride group at the 2-position of the tetrahydronaphthalene ring.
  • Catalysts : Lewis acids such as aluminum chloride (AlCl₃) are employed to facilitate regioselective sulfonylation.
  • Reaction conditions : Typically carried out at room temperature or slightly elevated temperatures with stirring over several hours to ensure completion.
  • Work-up : The reaction mixture is poured into ice-cold water to precipitate the sulfonyl chloride product, which is then filtered, washed, and recrystallized from appropriate solvents for purification.

This method is exemplified by the synthesis of sulfonyl chloride derivatives from 6-methoxy-1-tetralone, where the sulfonyl chloride intermediate is isolated as a solid product without requiring further purification.

Detailed Reaction Procedure

A representative procedure reported in the literature involves:

  • Adding 6-methoxy-1-tetralone (10 mmol) portion-wise to a reaction mixture containing sulfuryl chloride and AlCl₃ under stirring.
  • The mixture is maintained at room temperature for approximately 24 hours to ensure complete sulfonylation.
  • Upon completion, the reaction mixture is quenched by pouring into ice-cold water, precipitating the sulfonyl chloride.
  • The solid is rapidly filtered, washed with cold water, and dried.
  • The crude product can be recrystallized from ethanol or other suitable solvents to obtain pure this compound.

Alternative Methods and Modifications

  • Amine coupling : The sulfonyl chloride intermediate can be further reacted with amines in ethanol with triethylamine as a base to form sulfonamide derivatives, indicating the versatility of the sulfonyl chloride group for further functionalization.
  • Fluorination : The sulfonyl chloride can be converted to sulfonyl fluoride by treatment with fluoride sources such as potassium fluoride (KF), which offers compounds with improved stability for biological applications.

Reaction Conditions Optimization

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing yield and selectivity. For example:

Parameter Typical Range/Condition Effect on Reaction
Temperature 20–40 °C (room temperature) Higher temperatures may increase rate but risk side reactions
Solvent Ethanol, methanol, or THF Polar solvents improve solubility and reaction rate
Catalyst AlCl₃ (Lewis acid) Enhances regioselectivity and sulfonylation efficiency
Reaction Time 12–24 hours Ensures complete conversion of starting material

Purification and Characterization

  • The crude sulfonyl chloride is typically purified by recrystallization from ethanol or other suitable solvents.
  • Characterization is performed using:

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Sulfonylation 5,6,7,8-tetrahydronaphthalene + SO₂Cl₂ + AlCl₃ Formation of this compound
Reaction temperature Room temperature (20–40 °C) Optimal for regioselectivity and yield
Reaction time 12–24 hours Ensures complete sulfonylation
Work-up Quench in ice-cold water, filtration Precipitates sulfonyl chloride solid
Purification Recrystallization from ethanol Obtains pure compound
Further functionalization Reaction with amines or fluoride sources Produces sulfonamides or sulfonyl fluorides

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness comparable to standard antibacterial agents like penicillin and ciprofloxacin .
  • Anticancer Potential :
    • Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on cancer cell lines, prompting further exploration into its mechanisms of action and potential therapeutic applications .
  • Inhibitory Effects :
    • The compound has been evaluated for its ability to inhibit specific biochemical pathways relevant to disease processes, including those involved in inflammation and cancer proliferation .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing more complex pharmaceutical agents:

  • Drug Development : Researchers are exploring its derivatives as potential candidates for new drugs targeting infections and cancer.
  • Synthesis of Novel Compounds : The sulfonyl chloride group can be utilized to create various derivatives through nucleophilic substitution reactions, expanding the library of compounds available for biological testing.

Material Science Applications

Beyond medicinal chemistry, this compound has implications in material science:

  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The compound may also find applications in the development of dyes due to its chromophoric characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on glioblastoma cell lines revealed significant cytotoxicity associated with derivatives of this compound. Further studies are needed to elucidate the underlying mechanisms and optimize these compounds for clinical use.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against bacterial strains; MIC = 32 µg/mL
Anticancer researchCytotoxic effects on glioblastoma cells
Material SciencePolymer enhancementPotential for improved thermal stability
Dye synthesisChromophoric properties may allow for dye development

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

2-Naphthalenesulfonyl Chloride

Structure and Functional Groups :

  • Fully aromatic naphthalene backbone with a sulfonyl chloride group at position 2.
  • Lacks the hydrogenated ring and oxo group present in the target compound.

Key Data :

Property Value
Molecular Formula C₁₀H₇ClO₂S
Molecular Weight 226.68 g/mol
Melting Point 74–78°C
CAS RN 93-11-8

Contrast with Target Compound :

  • The partially saturated ring reduces aromatic conjugation, which may lower melting points and alter solubility compared to 2-naphthalenesulfonyl chloride.

(S)-Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride

Structure and Functional Groups :

  • Shares the 5,6,7,8-tetrahydronaphthalene backbone but substitutes the oxo group with an amino (-NH₂) group and the sulfonyl chloride with a methyl carboxylate (-COOCH₃).

Key Data :

Property Value
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
CAS RN 2061996-77-6

Contrast with Target Compound :

  • The sulfonyl chloride in the target compound is electrophilic, whereas the amino group in this analog is nucleophilic.
  • The oxo group in the target compound may participate in ketone-specific reactions (e.g., condensations), absent in the amino derivative.

1-Naphthalenethiol

Structure and Functional Groups :

  • Features a thiol (-SH) group at position 1 of a fully aromatic naphthalene ring.

Key Data :

Property Value
Molecular Formula C₁₀H₈S
Molecular Weight 160.23 g/mol
CAS RN 529-36-2

Contrast with Target Compound :

  • The sulfonyl chloride is electrophilic, while the thiol is nucleophilic, leading to divergent reactivity.
  • The target compound’s hydrogenated ring and oxo group create a distinct electronic environment compared to the fully aromatic 1-naphthalenethiol.

1,3,6-Naphthalenetrisulfonic Acid Sodium Salt Hydrate

Structure and Functional Groups :

  • Contains three sulfonic acid (-SO₃H) groups on a naphthalene ring, neutralized as sodium salts.

Key Data :

Property Value
Molecular Formula C₁₀H₈O₉S₃·nNa·nH₂O
CAS RN 19437-42-4

Contrast with Target Compound :

  • The trisulfonic acid is ionic and polar, whereas the target compound’s sulfonyl chloride is a covalent electrophile.
  • The lack of hydrogenation or oxo groups in this compound limits its utility in reactions requiring ketone or saturated ring interactions.

Structural and Reactivity Analysis

  • Hydrogen Bonding : The oxo group may engage in hydrogen bonding (as per Etter’s graph set analysis ), influencing crystallization and stability.
  • Crystallography Tools : Programs like SHELXL and ORTEP-3 could elucidate differences in molecular packing and hydrogen-bonding patterns between the target compound and its analogs.

Biological Activity

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 1803597-42-3) is a sulfonyl chloride derivative with a molecular formula of C10_{10}H9_9ClO3_3S and a molecular weight of 244.69 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid with thionyl chloride. The reaction conditions are crucial for achieving high yields and purity, often requiring controlled temperatures and atmospheric conditions .

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. Such interactions enable the modification of biomolecules, including proteins and peptides, which can be pivotal in studying their functions and interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, sulfonamide derivatives formed from reactions with amines have shown potential as inhibitors of carbonic anhydrase IX (CA IX), a target for cancer therapy .

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Its derivatives have been investigated for their efficacy against carbonic anhydrases and other relevant targets in cancer biology .

3. Cytotoxicity
In vitro assays have demonstrated cytotoxic effects on different cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can significantly influence the cytotoxic potency .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Sulfonamide Derivatives : Research focusing on tertiary sulfonamide derivatives synthesized from this compound revealed promising anticancer activity against various cell lines, highlighting their potential as therapeutic agents .
  • Enzyme Inhibition Studies : A specific study evaluated the inhibitory effects of synthesized compounds on CA IX. The results indicated that certain modifications could enhance inhibitory activity significantly compared to standard drugs like acetazolamide .

Data Table: Biological Activity Overview

Activity Type Description Reference
Anticancer ActivityInhibitory effects on cancer cell lines; potential CA IX inhibitors
Enzyme InhibitionEffective against carbonic anhydrases; structure modifications enhance activity
CytotoxicityDemonstrated cytotoxic effects in vitro; SAR indicates potency variations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Reactant of Route 2
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5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

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